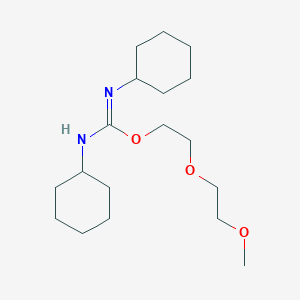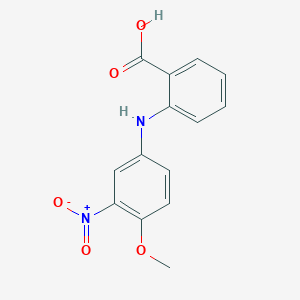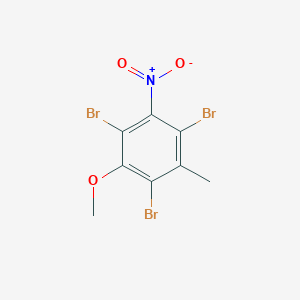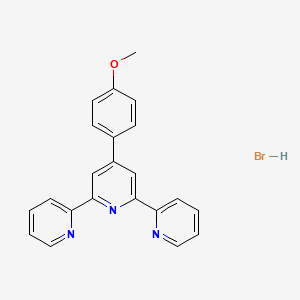![molecular formula C22H20N2O2 B14382583 1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) CAS No. 90041-07-9](/img/structure/B14382583.png)
1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by an ethane-1,2-diyl bridge, with ethan-1-one groups attached to each indole unit.
Méthodes De Préparation
The synthesis of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Units: The indole units can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Connecting the Indole Units: The two indole units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction using a suitable linker, such as ethylene dibromide, under basic conditions.
Introduction of Ethan-1-one Groups: The final step involves the introduction of ethan-1-one groups to the indole units. This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole units can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) can be compared with other indole derivatives, such as:
3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has a similar structure but lacks the ethan-1-one groups, which may result in different biological activities and chemical reactivity.
1,1’-Ethane-1,2-diylbis(pentabromobenzene): This compound features a different aromatic system (benzene) and halogenation, leading to distinct properties and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide):
The uniqueness of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) lies in its specific combination of indole units and ethan-1-one groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
90041-07-9 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[5-[2-(1-acetylindol-5-yl)ethyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)23-11-9-19-13-17(5-7-21(19)23)3-4-18-6-8-22-20(14-18)10-12-24(22)16(2)26/h5-14H,3-4H2,1-2H3 |
Clé InChI |
IUGBQELDVRHVIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C1C=CC(=C2)CCC3=CC4=C(C=C3)N(C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)

![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)




![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
